Cas no 1140908-89-9 ((S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate)

1140908-89-9 structure
Nome del prodotto:(S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate
Numero CAS:1140908-89-9
MF:C32H44N4O6
MW:580.714968681335
MDL:MFCD31692649
CID:2603990
PubChem ID:57661784
(S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine methyl ester
- (S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate
- methyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate
- HY-I0775
- DA-48858
- AKOS032946432
- CS-0010244
- Carfilzomib Methoxide
- CS-15213
- C32H44N4O6
- (S)-Methyl2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate
- SCHEMBL10083436
- 1140908-89-9
- PD196192
-
- MDL: MFCD31692649
- Inchi: 1S/C32H44N4O6/c1-23(2)20-27(31(39)35-28(32(40)41-3)21-25-12-8-5-9-13-25)34-30(38)26(15-14-24-10-6-4-7-11-24)33-29(37)22-36-16-18-42-19-17-36/h4-13,23,26-28H,14-22H2,1-3H3,(H,33,37)(H,34,38)(H,35,39)/t26-,27-,28-/m0/s1
- Chiave InChI: YXDNWVZKBKEJEH-KCHLEUMXSA-N
- Sorrisi: O1CCN(CC1)CC(N[C@H](C(N[C@H](C(N[C@H](C(=O)OC)CC1C=CC=CC=1)=O)CC(C)C)=O)CCC1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 580.32608514g/mol
- Massa monoisotopica: 580.32608514g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 42
- Conta legami ruotabili: 16
- Complessità: 850
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 126
Proprietà sperimentali
- Densità: 1.158±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Quasi insolubile (0,081 g/l) (25°C),
(S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | M765420-500mg |
(S)-Methyl 2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate |
1140908-89-9 | 500mg |
$224.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y1054260-1g |
(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine methyl ester |
1140908-89-9 | 98+% | 1g |
$175 | 2023-09-02 | |
eNovation Chemicals LLC | Y1054260-5g |
(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine methyl ester |
1140908-89-9 | 98+% | 5g |
$475 | 2023-09-02 | |
TRC | M765420-1g |
(S)-Methyl 2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate |
1140908-89-9 | 1g |
$ 310.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1054260-25g |
(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine methyl ester |
1140908-89-9 | 98+% | 25g |
$1550 | 2023-09-02 | |
Chemenu | CM163306-5g |
methyl ((S)-2-(2-morpholinoacetamido)-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate |
1140908-89-9 | 97% | 5g |
$407 | 2023-02-19 | |
Aaron | AR0094PR-250mg |
(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine methyl ester |
1140908-89-9 | 98% | 250mg |
$134.00 | 2025-02-10 | |
Ambeed | A219637-100mg |
(S)-Methyl 2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate |
1140908-89-9 | 98% | 100mg |
$85.0 | 2025-02-27 | |
A2B Chem LLC | AE24915-100mg |
(S)-2-((S)-4-Methyl-2-((s)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid |
1140908-89-9 | 95% | 100mg |
$49.00 | 2024-04-20 | |
1PlusChem | 1P0094HF-100mg |
(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine methyl ester |
1140908-89-9 | >98% | 100mg |
$125.00 | 2023-12-26 |
(S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate Letteratura correlata
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
1140908-89-9 ((S)-Methyl 2-((S)-4-Methyl-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMido)-3-phenylpropanoate) Prodotti correlati
- 1353966-02-5([(2-Dimethylamino-cyclohexyl)-isopropyl-amino]-acetic acid)
- 1696543-38-0(methyl 2-amino-3-(2-chloro-4-methylphenyl)propanoate)
- 53888-91-8(Benzoic acid, 4-(dimethylphosphinyl)-)
- 2183475-72-9(4-Bromo-1-chloro-Dibenzofuran )
- 7338-94-5(diphenylprop-2-yn-1-one)
- 2138039-17-3(4,4-Difluoro-1-(3-methylpentan-3-yl)cyclohex-2-en-1-ol)
- 851717-91-4(N-{4-1-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 5072-47-9(Galanthamine hydrochloride)
- 5650-52-2(4,5-dihydrocyclopenta[b]thiophen-6-one)
- 2172528-15-1(7'-(diethylamino)-3',4'-dihydro-2'H-spirocyclopentane-1,1'-naphthalene-4'-one)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
